molecular formula C11H13Cl3N2 B11845984 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride CAS No. 2055840-74-7

3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride

Cat. No.: B11845984
CAS No.: 2055840-74-7
M. Wt: 279.6 g/mol
InChI Key: FVHWBYIWTFMOED-UHFFFAOYSA-N
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Description

3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a dichloro-substituted indole ring, which is a common structural motif in many bioactive molecules.

Preparation Methods

The synthesis of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

2055840-74-7

Molecular Formula

C11H13Cl3N2

Molecular Weight

279.6 g/mol

IUPAC Name

3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H12Cl2N2.ClH/c12-8-4-9-7(2-1-3-14)6-15-11(9)10(13)5-8;/h4-6,15H,1-3,14H2;1H

InChI Key

FVHWBYIWTFMOED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCCN)Cl)Cl.Cl

Origin of Product

United States

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